An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of 2,2-Dimethoxyethanol
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of 2,2-Dimethoxyethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2,2-dimethoxyethanol, a versatile organic compound, and details the modern spectroscopic techniques used for its structural elucidation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols and clear data presentation to facilitate its application in scientific research.
Chemical Properties of 2,2-Dimethoxyethanol
2,2-Dimethoxyethanol, also known as glycolaldehyde dimethyl acetal, is a stable and versatile organic molecule. Its physical and chemical properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀O₃ | [1][2] |
| Molecular Weight | 106.12 g/mol | [1][3] |
| CAS Number | 30934-97-5 | [1][4] |
| Appearance | Colorless to Yellow Liquid | |
| Boiling Point | 68 °C at 21 mmHg | [4] |
| Density | 1.050 g/mL | [1] |
| Purity | 96% - 98% | [4] |
| Storage Temperature | Room temperature, under inert atmosphere |
Structure Elucidation of 2,2-Dimethoxyethanol
The structural confirmation of 2,2-dimethoxyethanol is achieved through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, which, when combined, allows for an unambiguous determination of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,2-dimethoxyethanol, both ¹H and ¹³C NMR spectra are instrumental in confirming its structure.
¹H NMR (Proton NMR): The ¹H NMR spectrum of 2,2-dimethoxyethanol is expected to show three distinct signals, corresponding to the three different types of protons in the molecule.
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A singlet for the six protons of the two equivalent methoxy (-OCH₃) groups.
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A triplet for the two protons of the methylene (-CH₂-) group adjacent to the hydroxyl group.
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A triplet for the one proton of the methine (-CH-) group.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display three signals, one for each of the three unique carbon environments in the molecule.
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A signal for the two equivalent methoxy carbons.
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A signal for the methylene carbon.
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A signal for the methine carbon.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,2-dimethoxyethanol will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (hydroxyl group) |
| ~2950-2850 | C-H stretch (alkane) |
| ~1120-1050 | C-O stretch (ether and alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. When subjected to mass spectrometry, 2,2-dimethoxyethanol will fragment in a predictable manner.
The mass spectrum will show a molecular ion peak (M⁺) at m/z = 106, corresponding to the molecular weight of the compound. Key fragmentation patterns include the loss of a methoxy group (-OCH₃) resulting in a peak at m/z = 75, and the loss of a hydroxymethyl group (-CH₂OH) leading to a peak at m/z = 75.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and experimental conditions.
NMR Spectroscopy
Sample Preparation:
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Dissolve 5-10 mg of 2,2-dimethoxyethanol in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
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Transfer the solution to a 5 mm NMR tube.
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Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.
Data Acquisition (¹H NMR):
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Tune and shim the spectrometer to the sample.
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Acquire the spectrum using a standard single-pulse experiment.
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Typical parameters: pulse angle of 30-90°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
Data Acquisition (¹³C NMR):
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Acquire the spectrum using a proton-decoupled pulse sequence.
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Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
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Place a drop of 2,2-dimethoxyethanol directly onto the diamond crystal of an ATR-FTIR spectrometer.
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Alternatively, for transmission IR, place a drop of the liquid between two KBr or NaCl plates.
Data Acquisition:
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Record a background spectrum of the empty accessory.
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Record the sample spectrum over a range of 4000-400 cm⁻¹.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (GC-MS)
Sample Preparation:
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Prepare a dilute solution of 2,2-dimethoxyethanol in a volatile organic solvent (e.g., methanol or dichloromethane).
Data Acquisition:
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Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.
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The sample is vaporized and separated on a capillary column.
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The separated components are then introduced into the mass spectrometer.
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The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
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The mass spectrum is recorded over a mass range of m/z 30-200.
Visualizations
The following diagrams illustrate the molecular structure of 2,2-dimethoxyethanol and the logical workflow for its structural elucidation.
Caption: Molecular structure of 2,2-dimethoxyethanol.
Caption: Logical workflow for the structural elucidation of 2,2-dimethoxyethanol.
